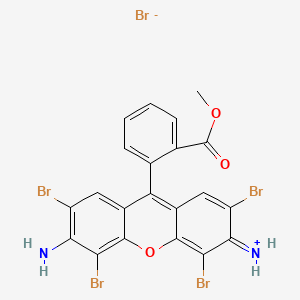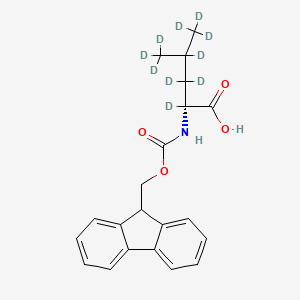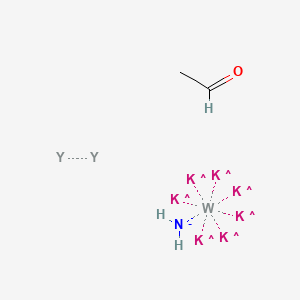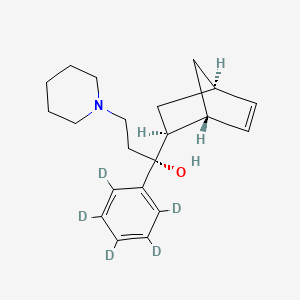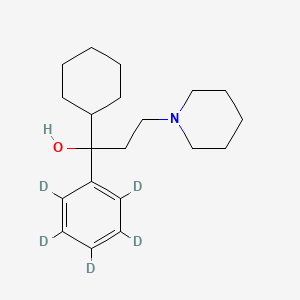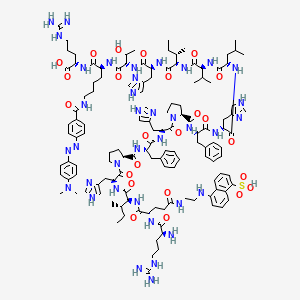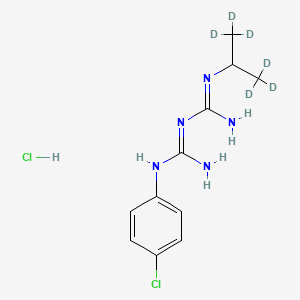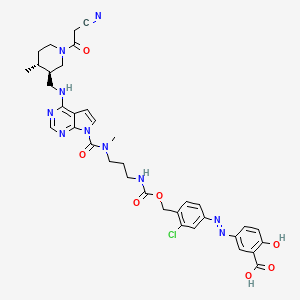
Tofacitinib Prodrug-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tofacitinib Prodrug-1 is an effective and orally active prodrug designed to mitigate the systemic adverse effects of Tofacitinib. Tofacitinib is a Janus kinase inhibitor approved by the United States Food and Drug Administration for the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . This compound aims to enhance the therapeutic efficacy and safety profile of Tofacitinib by reducing its systemic exposure and targeting the drug to specific tissues .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tofacitinib Prodrug-1 involves conjugating Tofacitinib to a carrier molecule via a cleavable linker. One reported method includes the use of N-(2-hydroxypropyl) methacrylamide copolymer and a carbamate linker . The reaction conditions typically involve the use of organic solvents and controlled temperature to ensure the stability of the prodrug.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality .
化学反应分析
Types of Reactions: Tofacitinib Prodrug-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is designed to release the active Tofacitinib molecule upon exposure to specific physiological conditions, such as the presence of reactive oxygen species .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Reactive oxygen species, such as hydrogen peroxide.
Reduction: Reducing agents like glutathione.
Major Products Formed: The primary product formed from the hydrolysis of this compound is Tofacitinib itself. Other by-products may include the carrier molecule and cleaved linker fragments .
科学研究应用
Tofacitinib Prodrug-1 has a wide range of scientific research applications:
作用机制
Tofacitinib Prodrug-1 exerts its effects by releasing Tofacitinib upon exposure to specific physiological conditions. Tofacitinib inhibits Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis . By inhibiting these enzymes, Tofacitinib modulates cytokine signaling and reduces inflammation .
Molecular Targets and Pathways:
Janus Kinases (JAK1, JAK2, JAK3, TYK2): Tofacitinib preferentially inhibits JAK1 and JAK3, affecting cytokine signaling pathways.
Signal Transducer and Activator of Transcription (STAT) Pathway: Inhibition of JAKs prevents the activation of STAT proteins, reducing the transcription of pro-inflammatory genes.
相似化合物的比较
Tofacitinib Prodrug-1 is unique in its design as a prodrug to enhance the safety and efficacy of Tofacitinib. Similar compounds include other Janus kinase inhibitors and their prodrugs, such as:
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Ruxolitinib: Used for the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: A selective Janus kinase inhibitor for the treatment of rheumatoid arthritis.
Uniqueness: this compound stands out due to its targeted delivery mechanism, which reduces systemic exposure and associated adverse effects while maintaining therapeutic efficacy .
属性
分子式 |
C36H39ClN10O7 |
|---|---|
分子量 |
759.2 g/mol |
IUPAC 名称 |
5-[[3-chloro-4-[3-[[4-[[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]-methylamino]propylcarbamoyloxymethyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C36H39ClN10O7/c1-22-9-14-46(31(49)8-11-38)19-24(22)18-40-32-27-10-15-47(33(27)42-21-41-32)36(53)45(2)13-3-12-39-35(52)54-20-23-4-5-26(17-29(23)37)44-43-25-6-7-30(48)28(16-25)34(50)51/h4-7,10,15-17,21-22,24,48H,3,8-9,12-14,18-20H2,1-2H3,(H,39,52)(H,50,51)(H,40,41,42)/t22-,24-/m1/s1 |
InChI 键 |
NSUPLTFZPXWUQO-ISKFKSNPSA-N |
手性 SMILES |
C[C@@H]1CCN(C[C@H]1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
规范 SMILES |
CC1CCN(CC1CNC2=C3C=CN(C3=NC=N2)C(=O)N(C)CCCNC(=O)OCC4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)Cl)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



